1,3-Oxathiolane

Protecting Group Chemistry Hydrolytic Stability Acetal/Thioacetal

1,3-Oxathiolane is a five-membered, saturated heterocyclic organosulfur compound with the molecular formula C₃H₆OS, featuring non-adjacent sulfur and oxygen atoms. This structural motif confers distinct properties, including a molecular weight of 90.14 g/mol, a boiling point of 146.8°C at 760 mmHg, a density of approximately 1.14 g/cm³, and a calculated logP of -0.16.

Molecular Formula C3H6OS
Molecular Weight 90.15 g/mol
CAS No. 2094-97-5
Cat. No. B1218472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Oxathiolane
CAS2094-97-5
Synonyms1,3-oxathiolane
Molecular FormulaC3H6OS
Molecular Weight90.15 g/mol
Structural Identifiers
SMILESC1CSCO1
InChIInChI=1S/C3H6OS/c1-2-5-3-4-1/h1-3H2
InChIKeyWJJSZTJGFCFNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Oxathiolane (CAS 2094-97-5): Chemical and Physical Baseline for Procurement and Research Use


1,3-Oxathiolane is a five-membered, saturated heterocyclic organosulfur compound with the molecular formula C₃H₆OS, featuring non-adjacent sulfur and oxygen atoms [1]. This structural motif confers distinct properties, including a molecular weight of 90.14 g/mol, a boiling point of 146.8°C at 760 mmHg, a density of approximately 1.14 g/cm³, and a calculated logP of -0.16 [2]. As the parent core of numerous derivatives, it is a critical synthon and scaffold in medicinal chemistry, material science, and synthetic methodology [3].

Why 1,3-Oxathiolane Cannot Be Simply Substituted: A Procurement and Research Perspective


The procurement of 1,3-oxathiolane over its structural analogs—namely 1,3-dioxolane (O,O-acetal) and 1,3-dithiolane (S,S-acetal)—is critical due to substantial differences in chemical reactivity, stability, and biological profile that preclude generic substitution. The presence of both an oxygen and a sulfur heteroatom creates a unique electronic environment, placing its properties intermediate between its all-oxygen and all-sulfur counterparts [1]. For instance, its hydrolytic stability is orders of magnitude lower than 1,3-dioxolane but vastly higher than 1,3-dithiolane, directly impacting its utility as a carbonyl protecting group [2]. Furthermore, in medicinal chemistry applications, substituting the 1,3-dioxolane ring with a 1,3-oxathiolane moiety can invert receptor selectivity, a property not achievable with the O,O- or S,S-analogs [3]. These critical, quantifiable differentiations, detailed in Section 3, mandate that users specify the exact heterocycle to ensure reproducible experimental outcomes and desired functional performance.

Quantitative Differentiation of 1,3-Oxathiolane: A Technical Evidence Guide for Informed Selection


Intermediate Hydrolytic Stability of 1,3-Oxathiolane vs. 1,3-Dioxolane and 1,3-Dithiolane

The hydrolytic stability of 1,3-oxathiolane occupies a precise middle ground between the highly labile 1,3-dithiolane and the highly stable 1,3-dioxolane. This unique position allows for selective deprotection strategies not possible with the other two scaffolds [1].

Protecting Group Chemistry Hydrolytic Stability Acetal/Thioacetal

Receptor Selectivity Inversion: 1,3-Oxathiolane vs. 1,3-Dioxolane Scaffolds in GPCR Ligands

Replacing the 1,3-dioxolane ring with a 1,3-oxathiolane moiety in a series of piperazine and oxyethylamine ligands results in a fundamental shift in receptor selectivity, from a preference for α1-adrenergic receptors to a strong preference for the 5-HT1A serotonin receptor [1].

Medicinal Chemistry GPCR 5-HT1A Receptor Alpha-1 Adrenergic Receptor Selectivity

Divergent Electron-Impact Fragmentation Pathways: 1,3-Oxathiolane vs. 1,3-Dioxolane

Under electron-impact (EI) mass spectrometry, 1,3-oxathiolane and 1,3-dithiolane share similar fragmentation patterns that are distinctly different from those of 1,3-dioxolane. This is due to the preferential ionization and cleavage at the sulfur-containing bonds [1].

Mass Spectrometry Analytical Chemistry Fragmentation

Enhanced Stability of 1,3-Oxathiolane vs. 1,3-Dioxolane Toward Grignard Reagents

1,3-Oxathiolanes exhibit increased stability toward cleavage by Grignard reagents compared to analogous 1,3-dioxolanes. This allows for the use of 1,3-oxathiolane as a more robust protecting group in synthetic sequences involving organomagnesium nucleophiles [1].

Synthetic Methodology Protecting Group Organometallic Chemistry Grignard Reaction

High-Yielding and Chemoselective Synthesis of 1,3-Oxathiolane Derivatives

The synthesis of 1,3-oxathiolanes from carbonyl compounds and 2-mercaptoethanol proceeds in high yields (75-95%) under mild conditions using a reusable, heterogeneous catalyst (Amberlyst®15). This method also demonstrates high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones [1].

Synthetic Methodology Catalysis Protecting Group Heterogeneous Catalysis

Recommended Application Scenarios for 1,3-Oxathiolane Based on Empirical Evidence


Intermediate Stability Carbonyl Protection in Multi-Step Synthesis

Employ 1,3-oxathiolane as a carbonyl protecting group when the standard 1,3-dioxolane (acetal) is too labile or the 1,3-dithiolane (thioacetal) is too robust for the desired reaction sequence. As demonstrated by the relative hydrolysis rates (20,000x more stable than a dithiolane but 50x more labile than a dioxolane), it offers a unique kinetic window for selective deprotection under mild acidic conditions [1]. Its enhanced stability toward Grignard reagents compared to dioxolane further expands its utility [2].

Scaffold for Designing Selective 5-HT1A Receptor Ligands

Use the 1,3-oxathiolane scaffold as a core pharmacophoric element when developing novel ligands for the 5-HT1A serotonin receptor. Quantitative studies have shown that incorporating a 1,3-oxathiolane ring in place of a 1,3-dioxolane can invert a compound's selectivity from a 100-fold preference for α1-adrenergic receptors to a strong preference for the 5-HT1A target [3]. This scaffold-driven selectivity is a key differentiator in CNS drug discovery programs.

Analytical Standard for Mass Spectrometry-Based Identification

Utilize pure 1,3-oxathiolane as a reference standard for the identification and quantification of this scaffold or its derivatives in complex mixtures using gas chromatography-mass spectrometry (GC-MS). Its characteristic electron-impact fragmentation pattern is distinct from the common 1,3-dioxolane analog, allowing for unambiguous confirmation of the correct heterocyclic core in reaction products, impurities, or metabolites [4].

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